Lipophilicity (XLogP3) Head-to-Head: C6-Cl vs. C6-F Phenoxypyrimidine
2-Amino-4-phenoxy-6-chloropyrimidine exhibits a computed XLogP3-AA of 2.7, which is 0.5 log unit higher than its C6-fluoro congener 2-amino-4-fluoro-6-phenoxypyrimidine (XLogP3 = 2.2; CAS 314029-36-2) [1][2]. This ΔlogP of +0.5 corresponds to approximately a 3.2-fold increase in calculated octanol-water partition coefficient, a magnitude recognized as significant within the Lipinski framework for modulating passive membrane permeability and non-specific protein binding [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-Amino-4-fluoro-6-phenoxypyrimidine (CAS 314029-36-2): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.5 (target more lipophilic); ~3.2-fold higher computed partition coefficient |
| Conditions | PubChem XLogP3 3.0 algorithm, computed from structure |
Why This Matters
For procurement decisions in CNS or intracellular-target programs, the higher lipophilicity of the 6-Cl derivative may favor blood-brain barrier penetration and membrane traversal relative to the 6-F analog, while the 6-F analog's lower logP may offer superior aqueous solubility.
- [1] PubChem Compound Summary CID 753797. 2-Amino-4-phenoxy-6-chloropyrimidine. XLogP3-AA = 2.7. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary CID 748216. 4-Fluoro-6-phenoxypyrimidin-2-amine. XLogP3-AA = 2.2. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
